Cas no 5205-36-7 (sec-Butyl 2-Bromoacetate)

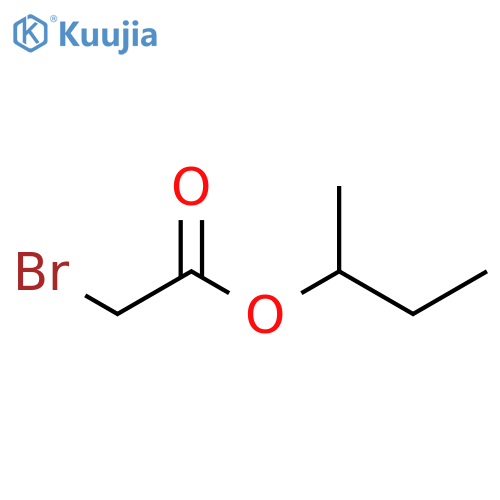

sec-Butyl 2-Bromoacetate structure

商品名:sec-Butyl 2-Bromoacetate

sec-Butyl 2-Bromoacetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, bromo-, 1-methylpropyl ester

- Acetic acid, bromo, 1-mehylpropyl ester

- Sec-butyl bromoacetate

- SEC-BUTYL 2-BROMOACETATE

- 5205-36-7

- sec-Butyl2-Bromoacetate

- Bromoacetic acid, 2-butyl ester

- AYUZHUMAYBBDJY-UHFFFAOYSA-N

- SCHEMBL8382943

- butan-2-yl 2-bromoacetate

- starbld0002788

- sec-Butyl 2-Bromoacetate

-

- インチ: InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3

- InChIKey: AYUZHUMAYBBDJY-UHFFFAOYSA-N

- ほほえんだ: CCC(OC(CBr)=O)C

計算された属性

- せいみつぶんしりょう: 193.99423

- どういたいしつりょう: 930.350979

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 14

- 重原子数: 67

- 回転可能化学結合数: 20

- 複雑さ: 1830

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 211

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.35

- ふってん: 1017.7°C at 760 mmHg

- フラッシュポイント: 569.3°C

- 屈折率: 1.648

- PSA: 26.3

sec-Butyl 2-Bromoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B694120-1000mg |

sec-Butyl 2-Bromoacetate |

5205-36-7 | 1g |

$ 775.00 | 2023-04-18 | ||

| TRC | B694120-1g |

sec-Butyl 2-Bromoacetate |

5205-36-7 | 1g |

$ 800.00 | 2023-09-08 | ||

| TRC | B694120-250mg |

sec-Butyl 2-Bromoacetate |

5205-36-7 | 250mg |

$ 207.00 | 2023-04-18 | ||

| TRC | B694120-100mg |

sec-Butyl 2-Bromoacetate |

5205-36-7 | 100mg |

$ 115.00 | 2023-04-18 |

sec-Butyl 2-Bromoacetate 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

5205-36-7 (sec-Butyl 2-Bromoacetate) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量